![molecular formula C11H13NO2S B15295735 4-isobutyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B15295735.png)
4-isobutyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-isobutyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the thieno[3,2-b]pyrrole family, which is known for its diverse biological activities and potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-isobutyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid typically involves the reaction of 2-thiophenecarboxaldehyde with ethyl azidoacetate under mild conditions to form the thieno[3,2-b]pyrrole core . This intermediate can then be further functionalized to introduce the isobutyl group and carboxylic acid functionality. The reaction conditions often involve the use of organic solvents such as dichloromethane and methanol, and the reactions are typically carried out at room temperature .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
4-isobutyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride.
Nucleophiles: Sodium hydride, alkyl halides.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted thieno[3,2-b]pyrrole derivatives .
Applications De Recherche Scientifique
4-isobutyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 4-isobutyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, as an LSD1 inhibitor, it binds to the active site of the enzyme, preventing the demethylation of histone proteins. This inhibition leads to changes in gene expression, which can result in the suppression of cancer cell growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
- 4-allyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
- 4-benzyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
Uniqueness
4-isobutyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs. Its isobutyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets .
Propriétés
Formule moléculaire |
C11H13NO2S |
|---|---|
Poids moléculaire |
223.29 g/mol |
Nom IUPAC |
4-(2-methylpropyl)thieno[3,2-b]pyrrole-5-carboxylic acid |
InChI |
InChI=1S/C11H13NO2S/c1-7(2)6-12-8-3-4-15-10(8)5-9(12)11(13)14/h3-5,7H,6H2,1-2H3,(H,13,14) |
Clé InChI |
MNFNGDMHESOIGR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CN1C2=C(C=C1C(=O)O)SC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


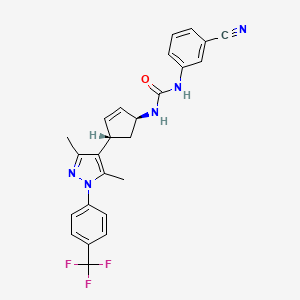
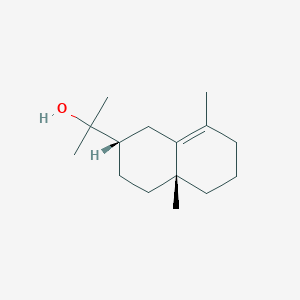
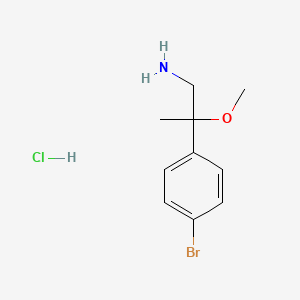

![4-{3-Fluorobicyclo[1.1.1]pentan-1-yl}piperidine hydrochloride](/img/structure/B15295677.png)
![Spiro[3.5]nonane-1,3-diol](/img/structure/B15295687.png)
![N-[(1R,2S)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]-octanamide](/img/structure/B15295691.png)
![3-Nitro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ol](/img/structure/B15295694.png)

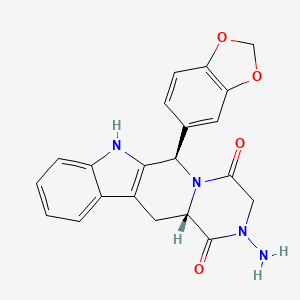
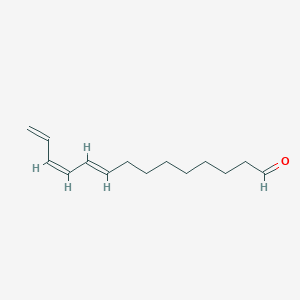

![10-(Propan-2-yl)-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B15295729.png)

